3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-17-5-3-15(4-6-17)18-22-23-19(25-18)16-7-10-24(11-8-16)13-14-2-1-9-21-12-14/h1-6,9,12,16H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFHLOIGPDYKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide derived from 4-fluorobenzoic acid. A representative protocol involves:
-
Hydrazide formation :
-
Diacylhydrazide synthesis :
-
The hydrazide reacts with chloroacetyl chloride (1.1 eq) in the presence of triethylamine to form N-(4-fluorobenzoyl)-2-chloroacetohydrazide.
-
-
Cyclodehydration :
Table 1: Optimization of Oxadiazole Cyclization
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 78 |
| SOCl₂ | 70 | 6 | 65 |
| PCl₅ | 100 | 3 | 70 |
Functionalization of Piperidine at the 4-Position
The carboxylic acid group of the oxadiazole is converted to an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with piperidine-4-amine via a nucleophilic acyl substitution:
-
Acyl chloride formation :
-
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in anhydrous dichloromethane (DCM) for 2 hours.
-
-
Amide coupling :
Mechanistic Note : The use of bulky bases like triethylamine minimizes side reactions such as N-overalkylation.
Assembly of the Pyridine-Piperidine Methylene Bridge
Preparation of 3-(Chloromethyl)pyridine
3-Picoline is chlorinated using sulfuryl chloride (SO₂Cl₂) under radical initiation:
Nucleophilic Substitution with Piperidine-Oxadiazole
The piperidine nitrogen attacks the chloromethyl group of 3-(chloromethyl)pyridine in a polar aprotic solvent:
-
4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (1.0 eq) and 3-(chloromethyl)pyridine (1.5 eq) are refluxed in acetonitrile with potassium carbonate (2.0 eq) for 12 hours, yielding the target compound (62% yield).
Table 2: Solvent Screening for Alkylation Reaction
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | K₂CO₃ | 80 | 62 |
| DMF | Cs₂CO₃ | 100 | 58 |
| THF | NaH | 60 | 45 |
Alternative Pathways and Modifications
Reductive Amination Approach
An alternative route involves condensing 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine with pyridine-3-carbaldehyde via reductive amination:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Ring-opened products of the oxadiazole ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or other non-covalent interactions. The piperidine ring may contribute to the overall conformational flexibility of the molecule, allowing it to adopt the optimal binding conformation.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound’s structural analogs can be categorized based on modifications to the oxadiazole, piperidine, or pyridine moieties:
Table 1: Structural Comparison of Key Analogs
Anticancer Activity
- Compound 131 : Exhibited cytotoxicity against Caco-2 cells (IC₅₀ = 2.3 μM) via kinase inhibition .
- 5-[5-(Chloromethyl)-oxadiazol] Derivatives : Demonstrated IC₅₀ values ranging from 0.26–2.3 μM against HepG2 and Caco-2 cells, highlighting the impact of chloromethyl on potency .
- The piperidine moiety may enhance blood-brain barrier penetration compared to non-piperidine analogs .
Metabolic Stability
- GSK1292263 : Incorporation of a methylsulfonyl group improved metabolic stability in preclinical models, suggesting that substituents like 4-fluorophenyl in the target compound may similarly enhance pharmacokinetics .
Physicochemical Properties
- Solubility : The basic piperidine nitrogen may enhance aqueous solubility at physiological pH, contrasting with neutral analogs like Compound 131 .
Biological Activity
The compound 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine is a novel heterocyclic structure that integrates a pyridine ring with a piperidine moiety and an oxadiazole derivative. This combination has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 247.27 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing this moiety can effectively inhibit various bacterial strains.
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | |
| Antifungal | Candida albicans | |
| Antitubercular | Mycobacterium bovis BCG |
Dhumal et al. (2016) highlighted the antitubercular activity of compounds with the oxadiazole core, noting strong inhibition against both active and dormant states of Mycobacterium bovis BCG.
2. Anticancer Activity
Compounds featuring the oxadiazole ring have also been investigated for their anticancer potential. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms.
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | |
| Lung Cancer | Inhibition of cell migration |
Studies indicate that the presence of fluorinated phenyl groups enhances the binding affinity to cancer cell receptors, facilitating increased therapeutic efficacy.
3. Anti-inflammatory and Analgesic Effects
The compound has been explored for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.
| Effect | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Modulation of pain pathways |
Case Studies
Several case studies have reported on the synthesis and evaluation of biological activities associated with 1,3,4-oxadiazole derivatives:
- Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives and their binding affinities using molecular docking studies.
- Desai et al. (2018) : Tested pyridine-based oxadiazole hybrids against multiple microbial strains, revealing enhanced activity compared to standard antibiotics.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : The fluorophenyl group enhances binding affinity to receptors involved in pain perception and inflammation pathways.
Q & A
Q. 1.1. What are the optimal synthetic routes for 3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols. Key steps include:
- Cyclization : Microwave-assisted cyclization using phosphoryl oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .
- Coupling Reactions : Piperidine and pyridine moieties are coupled via nucleophilic substitution or reductive amination. Palladium catalysts (e.g., Pd/C) in DMF enhance efficiency .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Optimization Tips : Adjust solvent polarity (DMF vs. THF) to control reaction kinetics. Monitor intermediates via TLC or HPLC .
Q. 1.2. How should researchers characterize this compound’s structural and chemical properties?
Methodological Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) . MS (ESI+) verifies molecular weight (e.g., [M+H]+ at m/z 395.2) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine ring puckering) .
- Thermal Analysis : DSC/TGA assesses stability (decomposition >250°C) .
Q. 1.3. What biological screening assays are suitable for evaluating its activity?
Methodological Answer:
- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, IC₅₀ ≈ 2.6 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
Advanced Research Questions
Q. 2.1. How can structural contradictions in bioactivity data between analogs be resolved?
Methodological Answer:
- Orthogonal Assays : Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. Caco-2) to rule out cell-specific effects .
- Molecular Docking : Model interactions with targets (e.g., EGFR kinase) to identify critical binding residues (e.g., fluorophenyl’s hydrophobic interactions) .
- Meta-Analysis : Cross-reference bioactivity data with analogs (e.g., triazole vs. oxadiazole derivatives) to assess substituent impact .
Q. 2.2. What strategies enhance selectivity for specific molecular targets?
Methodological Answer:
- SAR Studies : Modify substituents systematically (e.g., replace 4-fluorophenyl with 3-trifluoromethyl) and test activity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve tissue-specific delivery .
- Biophysical Probes : Attach fluorescent tags (e.g., BODIPY) for real-time target engagement tracking .
Q. 2.3. How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or QikProp to estimate logP (≈3.2), BBB permeability, and CYP450 metabolism .
- MD Simulations : Simulate membrane penetration (e.g., lipid bilayer models) to assess bioavailability .
- Metabolite Identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites (e.g., oxadiazole ring oxidation) .
Handling and Safety
Q. 3.1. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, POCl₃) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb organic spills with vermiculite .
Data Interpretation and Validation
Q. 4.1. How should researchers validate conflicting solubility or stability data?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. Compare with HPLC-UV quantification .
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
Advanced Mechanistic Studies
Q. 5.1. What techniques elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Screening : Genome-wide KO libraries identify synthetic lethal targets .
- Proteomics : SILAC-based mass spectrometry quantifies protein expression changes post-treatment .
- Electrophysiology : Patch-clamp assays assess ion channel modulation (e.g., hERG liability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
